Product packaging for Methylone, (+)-(Cat. No.:CAS No. 191916-41-3)

Methylone, (+)-

Cat. No.: B068799
CAS No.: 191916-41-3
M. Wt: 207.23 g/mol
InChI Key: VKEQBMCRQDSRET-ZETCQYMHSA-N

Description

Historical Context of Synthesis and Early Characterization

The initial synthesis and documentation of methylone occurred within a research context aimed at exploring potential therapeutic agents.

Methylone was first synthesized in 1996 by chemists Peyton Jacob III and Alexander Shulgin. nih.govmdpi.com Following its synthesis, it was patented with the potential application as an antidepressant and an anti-Parkinsonian agent. mdpi.comwikipedia.orgfederalregister.gov However, it was never commercially developed or marketed for these therapeutic uses. wikipedia.org The first description of methylone in scientific literature appeared in 1996. wikipedia.org

After its initial synthesis and patenting, methylone began to appear in research literature. wikipedia.org It was encountered as a designer drug in 2004 and was one of the first of its kind to be marketed online under the name "Explosion". nih.govub.edudea.gov The European Monitoring Centre on Drugs and Drug Addiction (EMCDDA) received the first report of methylone as a new psychoactive substance (NPS) in 2005. unodc.orgtaylorandfrancis.com The growing availability of such substances from internet markets led to an increase in seizures. researchgate.net

Chemical Classification within Synthetic Cathinones

Methylone is classified as a synthetic cathinone (B1664624), a class of compounds derived from cathinone, which is a naturally occurring stimulant found in the Catha edulis (khat) plant. nih.goveuropa.eu Synthetic cathinones are β-keto phenethylamines and are chemically similar to amphetamine and methamphetamine. unodc.org

The core chemical structure of methylone identifies it as a phenethylamine (B48288). usdoj.gov It is structurally similar to amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). federalregister.gov The only structural difference between methylone and MDMA is the substitution of two hydrogen atoms with one oxygen atom at the β-position of the phenethylamine core, forming a ketone group. wikipedia.orgnih.gov

Due to the presence of the ketone group at the beta-position, methylone is specifically categorized as the β-keto analogue of MDMA. usdoj.govnih.govwikipedia.orgmdpi.com This structural feature is a defining characteristic of the synthetic cathinone class, where each member is a β-keto analogue of a corresponding phenethylamine. europa.eu

Evolution of Research Focus on Novel Psychoactive Substances

The emergence of methylone and other similar compounds spurred a new direction in substance research, focusing on what came to be known as novel psychoactive substances (NPS). nih.govfrontiersin.org

The rise in the availability and use of synthetic cathinones like methylone in the mid-2000s prompted increased attention from the scientific and regulatory communities. nih.gov Research has since focused on characterizing the pharmacology and toxicology of these new substances. ub.edunih.gov Studies have investigated the effects of methylone and compared them to MDMA, noting similarities in their action on monoamine transporters. usdoj.govnih.govnih.gov More recent research has revisited the potential therapeutic applications of methylone, with some studies exploring its use in treating conditions like post-traumatic stress disorder (PTSD) and major depressive disorder. frontiersin.orgnih.govanncaserep.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B068799 Methylone, (+)- CAS No. 191916-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191916-41-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C11H13NO3/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1

InChI Key

VKEQBMCRQDSRET-ZETCQYMHSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Isomeric SMILES

C[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)NC

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Other CAS No.

191916-41-3

Origin of Product

United States

Pharmacological Mechanisms and Receptor Interactions of + Methylone

Monoamine Transporter Interactions: Binding, Uptake, and Release

(+)-Methylone functions as a non-selective substrate for the primary monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.govub.edu This means it not only blocks the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine but also promotes their release from the neuron by reversing the transporters' normal flow. ub.edunih.gov

Studies show that (+)-methylone interacts significantly with the serotonin transporter. It acts as both an inhibitor of serotonin reuptake and a releasing agent. frontiersin.org In comparative studies, methylone's binding affinity for SERT is approximately three times lower than that of MDMA. wikipedia.org However, its potency as a serotonin uptake inhibitor has been shown to be greater than MDMA in some studies using rat brain synaptosomes. frontiersin.org One study using CHO cells found methylone to be a more effective SERT inhibitor than methamphetamine. nih.gov The potency of methylone's inhibitory action at SERT is generally considered less than its effects on DAT and NET. nih.gov

Research indicates that (+)-methylone has a similar affinity for the norepinephrine transporter as MDMA. wikipedia.org It is a potent inhibitor of norepinephrine uptake and a substrate that induces its release. frontiersin.orgcapes.gov.br In fact, several studies rank its potency highest at NET compared to DAT and SERT. nih.govcapes.gov.br One study reported that methylone and MDMA had comparable effects on norepinephrine uptake inhibition in rat brain synaptosomes. frontiersin.org

(+)-Methylone acts as a mixed reuptake inhibitor and releasing agent, a mechanism it shares with MDMA. wikipedia.org However, there are key differences in potency and selectivity.

Versus Methamphetamine : Methylone is less potent at inhibiting DAT and NET compared to methamphetamine, but it is a more potent inhibitor of SERT. nih.gov Unlike the more pronounced motor-stimulant effects of methamphetamine, methylone's effects are considered weaker. nih.gov

The following table summarizes the comparative inhibitory activities from various studies.

CompoundTransporterIC₅₀ (µM) - Uptake InhibitionKᵢ (µM) - Binding Affinity
(+)-Methylone SERT0.43 frontiersin.org4.15 frontiersin.org
DAT2.3 frontiersin.org5.73 frontiersin.org
NET0.13 frontiersin.org1.15 frontiersin.org
MDMA SERT1.8 frontiersin.org2.62 frontiersin.org
DAT2.5 frontiersin.org5.11 frontiersin.org
NET0.12 frontiersin.org0.79 frontiersin.org
Methamphetamine SERT>10 nih.gov-
DAT0.091 nih.gov-
NET0.053 nih.gov-

Note: Values are from different studies and experimental conditions (e.g., rat brain synaptosomes frontiersin.org, CHO cells nih.gov) and should be compared with caution.

G-Protein Coupled Receptor (GPCR) Screening and Off-Target Activity

Beyond its primary action at monoamine transporters, the interaction of (+)-methylone with other receptor systems has been investigated to understand its full pharmacological profile.

In contrast to MDMA, which shows activity at serotonin 5-HT₂ₐ and 5-HT₂C receptors, (+)-methylone demonstrates significantly less or no direct interaction with these subtypes. wikipedia.orgfrontiersin.org One comprehensive screening of 168 GPCRs found that methylone had no significant agonist or antagonist activity, whereas MDMA did show activity at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.orgtranscendtherapeutics.com Other research has characterized some substituted cathinones as low-potency partial agonists at 5-HT₁ₐ receptors and weak antagonists at 5-HT₂ₐ and 5-HT₂C receptors. capes.gov.br This reduced activity at 5-HT₂ receptor subtypes distinguishes the pharmacological profile of methylone from that of MDMA. wikipedia.org

General Receptor Binding Profiles

Methylone (also known as 3,4-methylenedioxy-N-methylcathinone or MDMC) is a synthetic cathinone (B1664624) that functions as a non-selective inhibitor and substrate for the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.govub.eduresearchgate.netupf.edu Its mechanism involves inhibiting the reuptake of dopamine, norepinephrine, and serotonin, and promoting their release by reversing the normal direction of transporter flux. researchgate.net This action increases the extracellular concentrations of these key neurotransmitters in the brain. researchgate.net

In vitro studies have established methylone's binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) at these transporters. However, reported values show some variability across different studies, which may be attributable to different experimental preparations and conditions. nih.gov For instance, one study using CHO cells found a potency rank order of NET > DAT >> SERT. nih.gov Another study reported that racemic methylone bound to DAT with a Kᵢ value of 2.3 μM but showed no significant affinity for NET or SERT within the tested concentration range. nih.gov In contrast, other research has demonstrated that methylone is a potent substrate at all three transporters. researchgate.net

Compared to 3,4-methylenedioxymethamphetamine (MDMA), methylone generally displays a lower affinity for SERT. nih.govwikipedia.org Some studies indicate its affinity for NET and DAT is similar to that of MDMA. nih.govwikipedia.org The DAT/SERT inhibition ratio for methylone has been reported to be 3.3, which is comparable to that of cocaine (3.1). mdpi.comnih.gov This suggests a pharmacological profile with a balance of dopaminergic and serotonergic activity, though it is less potent than MDMA. nih.gov

A significant distinction from MDMA is methylone's lack of significant binding affinity for serotonin 5-HT₂ₐ and 5-HT₂C receptors. wikipedia.orgfrontiersin.org Docking analyses confirm that the conformational shape of the methylone molecule, influenced by its β-keto group, prevents it from fitting effectively into these receptor binding sites. transcendtherapeutics.com Furthermore, methylone shows no agonist or antagonist activity at the 5-HT₂B receptor, a site associated with cardiac valvulopathy risk with long-term MDMA use. wikipedia.orgtranscendtherapeutics.com A broad screening against 168 G-protein coupled receptors (GPCRs) revealed no significant off-target activity for methylone, in contrast to MDMA which showed activity at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.orgtranscendtherapeutics.com Methylone also has a markedly lower affinity for the vesicular monoamine transporter 2 (VMAT2) compared to MDMA. wikipedia.org

Inhibitory Activity of Racemic Methylone at Monoamine Transporters
TransporterParameterValue (µM)Reference
DAT (Dopamine Transporter)IC₅₀4.82 mdpi.comnih.gov
Kᵢ2.73 ± 0.2 mdpi.comnih.gov
Kᵢ5.73 frontiersin.org
NET (Norepinephrine Transporter)IC₅₀5.1 nih.gov
Kᵢ1.15 frontiersin.org
SERT (Serotonin Transporter)IC₅₀33.7 nih.gov
Kᵢ4.15 frontiersin.org

Enantiomeric Pharmacological Differences

Methylone possesses a chiral center, meaning it exists as two distinct stereoisomers (enantiomers): R-(+)-methylone and S-(−)-methylone. As with other chiral cathinones, these enantiomers can exhibit different pharmacological and toxicological properties. csic.es While comprehensive data comparing the direct receptor binding profiles of the individual methylone enantiomers are limited, studies on their differential effects in metabolism, cytotoxicity, and interactions with transport proteins highlight the significance of stereochemistry.

Enantioselective Activity at Monoamine Transporters

While specific data on the inhibitory potency (IC₅₀) of the individual enantiomers of methylone at DAT, NET, and SERT are not extensively detailed in the available literature, research on related cathinones strongly suggests that enantioselectivity is a critical factor in their interaction with monoamine transporters. For example, studies on the closely related compound mephedrone (B570743) have shown that while both its enantiomers have similar potency at DAT and NET, the S-enantiomer is approximately 50 times more potent as a serotonin releaser at SERT than the R-enantiomer. nih.gov This suggests that a similar enantioselective preference may exist for methylone, particularly at the serotonin transporter.

The metabolism of methylone also produces pharmacologically active compounds. nih.govresearchgate.net The primary metabolites include 3,4-methylenedioxycathinone (MDC), 3,4-dihydroxy-N-methylcathinone (HHMC), and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC). researchgate.net In vitro assessments have shown that these metabolites can also interact with monoamine transporters. nih.gov For instance, HHMC and HMMC both bind to NET, and HHMC additionally binds to DAT. nih.gov The N-demethylated metabolite, MDC, is also a centrally active substrate-type releaser at monoamine transporters. nih.govresearchgate.net

Stereoselective Receptor Binding

Although direct comparative receptor binding data for methylone enantiomers are scarce, significant stereoselective differences have been observed in other biological processes. In studies using human neuronal cells, the R-(+)-enantiomer of methylone was found to be the more oxidative and cytotoxic of the two. mdpi.comresearchgate.net


Neurobiological Effects of + Methylone in Preclinical Models

Neurotransmitter Dynamics in Vivo (e.g., Microdialysis Studies)

In vivo microdialysis studies in rats have been instrumental in defining the real-time effects of (+)-methylone on neurotransmitter concentrations in key brain regions.

Extracellular Dopamine (B1211576) and Serotonin (B10506) Elevations

(+)-Methylone administration leads to significant, dose-dependent increases in the extracellular levels of both dopamine (DA) and serotonin (5-HT) in the brain. blossomanalysis.comfrontiersin.org In vitro studies using rat brain synaptosomes have shown that methylone acts as a nonselective substrate for monoamine transporters, triggering the release of these neurotransmitters. blossomanalysis.comresearchgate.net This mechanism is similar to that of MDMA, although methylone is about one-third as potent as MDMA at inhibiting serotonin uptake. nih.gov

Microdialysis experiments in the nucleus accumbens of rats have demonstrated that intravenous administration of methylone results in a more pronounced elevation of extracellular 5-HT compared to DA. blossomanalysis.comnih.gov For instance, a higher dose of methylone can cause an eight-fold increase in dialysate 5-HT, while only tripling the dopamine levels. nih.gov This prominent serotonergic action is a defining characteristic of methylone's neurochemical profile. frontiersin.org Some studies suggest that these significant elevations in central 5-HT may, in turn, temper the reinforcing effects typically mediated by mesolimbic dopamine. nih.gov

Regional Brain Concentrations and Neurochemical Changes

Following systemic administration in rats, (+)-methylone and its metabolite, 3,4-methylenedioxycathinone (MDC), readily penetrate the brain, with brain-to-plasma ratios for both compounds being significantly greater than one. researchgate.netjensenlab.orgtranscendtherapeutics.com Conversely, other metabolites like 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) and 3,4-dihydroxy-N-methylcathinone (HHMC) show poor brain penetration. jensenlab.orgtranscendtherapeutics.com This indicates that the primary behavioral and neurochemical effects of systemic methylone are attributable to the parent compound and MDC. jensenlab.orgtranscendtherapeutics.com

Research has revealed that methylone and MDC exhibit nonlinear accumulation in the brain, meaning their concentrations increase more than proportionally with the administered dose. jensenlab.orgtranscendtherapeutics.com This non-linear pharmacokinetic profile could have implications for neurochemical changes in specific brain regions, particularly those rich in serotonin neurons like the frontal cortex. jensenlab.org Studies in mice have shown that repeated methylone administration can lead to transient dopaminergic impairment in the frontal cortex and serotonergic changes in both the frontal cortex and hippocampus. Furthermore, a negative correlation has been observed between cortical 5-HT levels and the brain concentrations of methylone and MDC at 120 minutes post-administration. jensenlab.orgtranscendtherapeutics.com

Acute Behavioral Effects in Animal Models

The neurochemical alterations induced by (+)-methylone manifest in a range of acute behavioral effects in animal models, primarily related to locomotor activity and subjective effects mimicked in drug discrimination paradigms.

Locomotor Activity Modulation

(+)-Methylone consistently produces a dose-dependent increase in locomotor activity in rodents. Intravenous, intraperitoneal, and subcutaneous administrations have all been shown to stimulate locomotor activity in both rats and mice. This psychostimulant effect is positively correlated with the brain concentration of methylone.

Interactive Data Table: Effect of (+)-Methylone on Locomotion in Rats

Dose (mg/kg)Time PointChange in Locomotion
515 minSignificant Increase
1015 minSignificant Increase
2015 minSignificant Increase
560 minSignificant Increase
1060 minSignificant Increase
2060 minSignificant Increase
Data derived from studies in rats showing significant increases in total locomotion at both 15 and 60 minutes post-administration compared to vehicle.

Drug Discrimination Paradigms with Analogues (e.g., MDMA, Amphetamine)

Drug discrimination studies are a valuable tool for assessing the interoceptive (subjective) effects of psychoactive substances in animals. In these paradigms, animals are trained to recognize the effects of a specific drug and differentiate it from a saline injection. Research has consistently shown that in rats trained to discriminate MDMA from saline, methylone fully substitutes for MDMA. nih.gov This indicates that methylone produces subjective effects that are similar to those of MDMA.

In contrast, in animals trained to discriminate amphetamine from saline, methylone does not produce a similar level of substitution. nih.gov Furthermore, methylone does not substitute for the hallucinogen DOM (4-methyl-2,5-dimethoxyamphetamine). These findings underscore the pharmacological similarity between methylone and MDMA, while distinguishing its subjective effects from those of classic psychostimulants like amphetamine and from hallucinogens. nih.gov

Neuroplasticity and Gene Expression Modulation

Recent preclinical research has begun to explore the effects of (+)-methylone on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. These studies suggest that methylone can induce rapid and significant changes in gene expression in brain regions critical for emotional regulation and learning. blossomanalysis.com

A study using RNA sequencing in rats treated with methylone identified significant changes in gene expression in the amygdala and frontal cortex. In the frontal cortex, methylone was found to significantly upregulate a variety of genes implicated in neuroplasticity. Notably, methylone increased the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth, by approximately 60% within 8 hours of administration. Other neuroplasticity-linked genes upregulated by methylone include Vgf, Camk1g, Selenom, Nfil3, Psrc1, and Nptx2.

Conversely, in the amygdala, both methylone and MDMA were found to downregulate a significant number of myelin-related genes. nih.gov This was the most highly enriched term in the functional analysis, with nearly 20% of all downregulated genes being related to the ensheathment of neurons. nih.gov The rapid reduction of myelin in the amygdala is suggested as a potential mechanism for the rapid-acting therapeutic effects observed with these compounds in preclinical models of PTSD. nih.gov These findings have led to the characterization of methylone as a rapid-acting neuroplastogen. blossomanalysis.com

Effects on Myelin-Related Gene Expression

Research utilizing RNA sequencing in rat models has demonstrated that (+)-Methylone significantly regulates genes associated with myelin in the amygdala. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net Functional enrichment analysis of genes affected by methylone administration identified 'ensheathment of neurons' as a highly significant biological pathway. wikipedia.orgresearchgate.net This finding points to a notable downregulation of myelin-associated genes, which constituted nearly 20% of all genes downregulated by the compound in this brain region. researchgate.net These genetic findings were further substantiated through immunohistochemistry, which confirmed a reduction in the expression of Myelin Basic Protein (MBP), a key component of the myelin sheath, in the amygdala of rats treated with methylone. wikipedia.orgiiab.me This rapid modulation of myelin-related factors suggests an influence on nerve conduction, a form of neuroplasticity. citeab.com

Regulation of Neuroplasticity-Related Genes in Brain Regions (e.g., Amygdala, Frontal Cortex)

In addition to its effects on myelin, (+)-Methylone has been shown to act as a rapid neuroplastogen by modulating genes involved in neuroplasticity, particularly in the frontal cortex. wikipedia.orgwikipedia.orglantanarecovery.com Studies in rats revealed that a single administration of methylone significantly upregulated genes implicated in neuroplasticity in this region. wikipedia.orgwikipedia.orgfishersci.atuni.lu A key finding was the substantial increase in brain-derived neurotrophic factor (BDNF), a critical mediator of neuroplasticity, which rose by approximately 60% in the frontal cortex within eight hours of dosing. citeab.com This rapid induction of neurotrophic factors is a hallmark of fast-acting therapeutic agents and highlights methylone's potential to influence brain adaptability and learning. wikipedia.orgciteab.com

Preclinical Neurotoxicity Studies

Serotonergic System Impacts in Rodents

The impact of (+)-Methylone on the serotonergic system has been a focus of neurotoxicity research, with findings varying by species and administration protocol. uni.lu In adolescent rats subjected to a "binge" administration model, methylone induced a notable serotonergic impairment. nih.govnih.gov This was particularly evident in the frontal cortex, where it was associated with astrogliosis, a marker of neural damage. nih.govnih.gov Serotonergic alterations, including decreased levels of the serotonin transporter (SERT), were also noted in the hippocampus and striatum. nih.govnih.gov

Conversely, studies in mice have shown more transient effects. One study reported a temporary serotonergic impairment in the hippocampus following repeated methylone administration. uni.lunih.gov Other research has suggested that methylone may be less neurotoxic to the serotonin system than structurally similar compounds like MDMA, with one study in rats finding no long-term changes in monoamine levels after moderate doses. nih.govguidetopharmacology.org Further complicating the picture, research using SERT knockout mice indicated that the serotonin transporter is not strongly associated with the lethal toxicity of methylone. wikipedia.org

Dopaminergic System Impacts in Rodents

Preclinical studies indicate that (+)-Methylone can exert neurotoxic effects on the dopaminergic system in rodents, although these effects also appear to be context-dependent. guidetopharmacology.org Research in mice demonstrated that repeated administration of methylone led to a transient loss of the dopamine transporter (DAT) in the frontal cortex. uni.lunih.gov This suggests a temporary downregulation of the dopaminergic system in this brain region. uni.lu

However, not all studies have observed dopaminergic damage. A study in adolescent rats found no significant neurotoxic effects on the dopaminergic system following a binge-like administration schedule. nih.govnih.gov In contrast, a study using DAT knockout mice revealed that the dopamine transporter is significantly associated with the lethal toxicity of methylone, as lethality was substantially reduced in mice lacking this transporter. wikipedia.org These divergent findings underscore the complexity of methylone's interaction with the dopaminergic system, with effects potentially varying based on species, dosing, and the specific endpoint being measured. uni.lu

Interactive Data Tables

Table 1: Effects of (+)-Methylone on Gene Expression in Rats

Brain RegionGene CategoryObserved EffectSpecific FindingsCitations
AmygdalaMyelin-RelatedDownregulationSignificant decrease in expression of genes for 'ensheathment of neurons'; confirmed reduction of Myelin Basic Protein (MBP). wikipedia.orgwikipedia.orgresearchgate.netiiab.me
Frontal CortexNeuroplasticity-RelatedUpregulation~60% increase in Brain-Derived Neurotrophic Factor (BDNF) 8 hours post-administration. wikipedia.orgciteab.comlantanarecovery.com

Table 2: Summary of (+)-Methylone Neurotoxicity Findings in Rodents

SystemAnimal ModelBrain Region(s)Key FindingsCitations
Serotonergic Adolescent RatFrontal Cortex, Hippocampus, StriatumSerotonergic impairment (decreased SERT); astrogliosis in frontal cortex. nih.govnih.gov
MouseHippocampus, Frontal CortexTransient serotonergic impairment. uni.lunih.gov
SERT KO MouseN/ASERT not strongly associated with lethal toxicity. wikipedia.org
Dopaminergic MouseFrontal CortexTransient decrease in dopamine transporter (DAT). uni.lunih.gov
Adolescent RatN/ANo significant neurotoxic effect observed. nih.govnih.gov
DAT KO MouseN/ADAT is strongly associated with lethal toxicity. wikipedia.org

Metabolism and Biotransformation of + Methylone

Major Metabolic Pathways in Mammalian Systems (e.g., Rat, Human Liver Microsomes)

Studies in both human and rat models have elucidated two primary metabolic routes for methylone: N-demethylation and O-demethylenation followed by O-methylation. researchgate.nettandfonline.comtandfonline.com These pathways lead to the formation of several key metabolites.

One of the principal Phase I metabolic pathways for methylone is N-demethylation, which involves the removal of a methyl group from the nitrogen atom. tandfonline.comtandfonline.com This reaction results in the formation of the primary amine metabolite, 3,4-methylenedioxycathinone (MDC), also known as nor-methylone. nih.govnih.govnih.gov This process of side-chain degradation is a significant route of biotransformation for methylone in both humans and rats. tandfonline.comtandfonline.com

The second major metabolic pathway involves the opening of the methylenedioxy ring, a process known as O-demethylenation, which leads to the formation of a catechol intermediate, 3,4-dihydroxymethcathinone (HHMC). nih.govresearchgate.netnih.gov This dihydroxy metabolite is then subject to O-methylation by catechol-O-methyltransferase (COMT). oup.com This methylation can occur at either the 3- or 4-position of the phenyl ring, resulting in two possible metabolites: 4-hydroxy-3-methoxymethcathinone (HMMC) or 3-hydroxy-4-methoxymethcathinone (3-OH-4-MeO-MC). tandfonline.comoup.comwikipedia.org Of these, HMMC is the most abundant and primary metabolite of methylone found in both human and rat urine. nih.govresearchgate.nettandfonline.comtandfonline.com In one study with rats, approximately 26% of the administered methylone dose was excreted as HMMC within 48 hours. tandfonline.comwikipedia.org

In addition to the primary pathways, other Phase I reactions contribute to the metabolism of methylone, albeit to a lesser extent. These include N-oxidation, which leads to the formation of N-hydroxy-methylone, and the reduction of the β-keto group to form the corresponding amino alcohol metabolites, dihydro-methylone (3,4-methyledioxyephedrine and 3,4-methyledioxypseudoephedrine). nih.govlegal-high-inhaltsstoffe.de These have been identified as minor metabolites in in vitro studies. nih.gov

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated ones like HHMC and HMMC, undergo Phase II metabolism. researchgate.netnih.gov This involves conjugation with endogenous molecules to increase their water solubility and facilitate their elimination from the body. longdom.orgderangedphysiology.com The primary conjugation reactions for methylone metabolites are glucuronidation and sulfation. tandfonline.comnih.gov Studies have shown that a significant portion of HMMC and 3-OH-4-MeO-MC are excreted as glucuronide and sulfate (B86663) conjugates. tandfonline.comoup.com Similarly, the N-demethylated metabolite, MDC, has also been found to be partly conjugated. tandfonline.comtandfonline.com In plasma, HMMC and HHMC are predominantly present in their conjugated forms. nih.gov

Table 1: Major Metabolites of (+)-Methylone

Metabolite Name Abbreviation Metabolic Pathway
3,4-Methylenedioxycathinone MDC N-Demethylation
3,4-Dihydroxymethcathinone HHMC O-Demethylenation
4-Hydroxy-3-methoxymethcathinone HMMC O-Demethylenation, O-Methylation
3-Hydroxy-4-methoxymethcathinone 3-OH-4-MeO-MC O-Demethylenation, O-Methylation
Dihydro-methylone - β-keto reduction
N-hydroxy-methylone - N-oxidation

Cytochrome P450 Enzyme Involvement

The Phase I metabolism of methylone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov

In vitro studies using human liver microsomes have identified CYP2D6 as the primary enzyme responsible for the metabolism of methylone. researchgate.netnih.govnih.gov This is the same isoform that is principally involved in the metabolism of the structurally similar compound, MDMA. researchgate.net While CYP2D6 plays the major role, minor contributions to methylone metabolism are also made by other CYP isoforms, including CYP1A2, CYP2B6, and CYP2C19. nih.govnih.govnih.gov Interestingly, methylone has been shown to be a mechanism-based inhibitor of CYP2D6, meaning it can inactivate the enzyme after being metabolized by it. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Methylone Metabolism

CYP Isoform Role in Metabolism
CYP2D6 Primary
CYP1A2 Minor
CYP2B6 Minor
CYP2C19 Minor

Bioactivity of Metabolites

The pharmacological effects of methylone are not solely attributable to the parent compound; its metabolites also exhibit significant biological activity. The primary metabolic routes involve N-demethylation to 3,4-methylenedioxycathinone (MDC) and O-demethylenation to 3,4-dihydroxy-N-methylcathinone (HHMC). nih.gov

In Vitro Monoamine Transporter Activity of Metabolites

MetaboliteTransporter TargetIn Vitro Activity
3,4-methylenedioxycathinone (MDC) DAT, NET, SERTSubstrate-type releaser
3,4-dihydroxy-N-methylcathinone (HHMC) DAT, NET, SERTSubstrate-type releaser
4-hydroxy-3-methoxy-N-methylcathinone (HMMC) -Not reported as a significant releaser

This table summarizes the reported in vitro activities of major methylone metabolites at monoamine transporters.

Enantioselective Metabolism

Methylone is a chiral compound, existing as two enantiomers, R-(+)-methylone and S-(−)-methylone. Its metabolism is enantioselective, meaning the two enantiomers are processed at different rates and via different preferential pathways.

Preferential Metabolic Routes for Methylone Enantiomers

Metabolic profiling in various in vitro systems, such as human liver microsomes and 2D/3D human hepatocyte-like cells, has elucidated these preferential pathways. nih.gov In a 2D cell model, S-(−)-methylone was found to be preferentially metabolized through N-demethylation, while R-(+)-methylone favored metabolism by O-demethylation and N-hydroxylation. nih.gov In human liver microsomes, the metabolic rate for R-(+)-methylone was faster for N-demethylation and β-keto reduction, whereas the S-(-)-methylone showed a higher metabolic rate for O-demethylation and N-hydroxylation pathways. core.ac.uk

Metabolic PathwayPreferentially Metabolized Enantiomer
N-demethylation R-(+)-methylone (in HLM), S-(−)-methylone (in 2D cells)
O-demethylation S-(−)-methylone (in HLM), R-(+)-methylone (in 2D cells)
β-keto reduction R-(+)-methylone (in HLM)
N-hydroxylation S-(−)-methylone (in HLM), R-(+)-methylone (in 2D cells)

This interactive table outlines the preferential metabolic pathways for methylone enantiomers based on findings from different in vitro systems (HLM: Human Liver Microsomes). nih.govcore.ac.uk

Role of Efflux Transporters (e.g., MRP1, P-glycoprotein) in Enantioselectivity

Efflux transporters are membrane proteins that actively pump substrates out of cells and are key determinants in the absorption, distribution, and elimination of many xenobiotics. bioivt.comebmconsult.com These transporters, such as P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1), can exhibit stereoselectivity, preferentially transporting one enantiomer over another. mdpi.com Research into the enantioselectivity of synthetic cathinones has suggested a role for these transporters. Specifically, a study on the cytotoxicity of methylone enantiomers in dopaminergic SH-SY5Y cells highlighted the involvement of MRP1 and P-gp in the observed enantioselectivity. core.ac.uk This suggests that differential efflux of the R-(+)- and S-(−)-enantiomers from cells could contribute to enantioselective disposition and toxicity profiles, adding another layer of complexity to the compound's pharmacokinetics. core.ac.uk

Preclinical Pharmacokinetic Profiles of (+)-Methylone

The preclinical pharmacokinetic profile of (+)-Methylone has been investigated in animal models to understand its absorption, distribution, metabolism, and elimination (ADME) characteristics. These studies are crucial for interpreting the pharmacological and toxicological effects of the compound.

Absorption, Distribution, and Elimination Kinetics in Animal Models

Studies in animal models, primarily rats, have demonstrated that (+)-Methylone undergoes rapid absorption and distribution following administration. After subcutaneous administration in rats, methylone and its primary active metabolite, methylenedioxycathinone (MDC), reach peak plasma concentrations (Tmax) relatively quickly, typically between 15 to 45 minutes. usc.eduresearchgate.net Another study involving subcutaneous administration in rats also observed peak serum and brain levels of methylone and its metabolite nor-methylone at 30 minutes post-administration. frontiersin.org Even with oral administration in rats, methylone shows rapid absorption, with maximum plasma levels detected at 30 minutes, indicating swift gastrointestinal uptake. frontiersin.orgnih.gov

The distribution of (+)-Methylone is characterized by its ability to readily cross the blood-brain barrier. frontiersin.orgnih.gov Research has shown that brain concentrations of methylone and its metabolite MDC can be significantly higher than in plasma, with brain-to-plasma ratios of 3 or greater. nih.gov In one study, the serum to brain ratio for methylone was found to be 1:7.97, indicating substantial penetration into the central nervous system. frontiersin.org Conversely, the hydroxylated metabolites, 3,4-dihydroxy-N-methylcathinone (HHMC) and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC), show poor brain penetration, with brain-to-plasma ratios of 0.2 or less. nih.gov

The elimination kinetics of (+)-Methylone and its metabolites vary. In rats, methylone and MDC are relatively short-lived, with elimination half-lives (t1/2) estimated to be between 60 and 90 minutes. usc.eduresearchgate.net In contrast, the metabolites HHMC and HMMC have a later peak time (Tmax of 60-120 minutes) and persist longer in the system, with half-lives ranging from 120 to 180 minutes. usc.eduresearchgate.net Following a 5 mg/kg intraperitoneal dose in rats, it was found that less than 3% of the administered methylone was excreted unchanged in the urine within 48 hours, while approximately 26% was excreted as the metabolite HMMC. wikipedia.orgtandfonline.comtandfonline.com

Pharmacokinetic Parameters of (+)-Methylone and its Metabolites in Rats

Compound Tmax (minutes) t1/2 (minutes) Key Findings
(+)-Methylone 15 - 45 60 - 90 Rapid absorption and short half-life. Readily crosses the blood-brain barrier.
MDC 15 - 45 60 - 90 Similar rapid kinetics to the parent compound.
HHMC 60 - 120 120 - 180 Later peak and longer persistence compared to methylone and MDC.
HMMC 60 - 120 120 - 180 Similar kinetics to HHMC; the most abundant metabolite found in urine.

Non-linear Pharmacokinetics in Animal Models

Evidence from preclinical studies in rats suggests that (+)-Methylone exhibits non-linear pharmacokinetics, particularly at higher doses. nih.govnih.gov This phenomenon is characterized by a greater than proportional increase in plasma and brain concentrations of the drug with an increase in dose. nih.govnih.gov

In one study, when the dose of subcutaneously administered methylone in rats was increased from 3 mg/kg to 6 mg/kg and 12 mg/kg, the area-under-the-curve (AUC) values for both methylone and its metabolite MDC increased more than would be expected for linear kinetics. researchgate.netnih.gov For instance, a four-fold increase in dose from 3 mg/kg to 12 mg/kg should theoretically result in a four-fold increase in AUC if the kinetics are linear. However, the observed increase was significantly greater, indicating a non-linear accumulation of methylone and MDC in the plasma. nih.gov

This non-linear accumulation is also observed in brain tissue. Brain concentrations of methylone and MDC were found to be greater than dose-proportional with increasing systemic doses of methylone. nih.gov This suggests that the processes involved in the elimination of methylone and MDC, which could include metabolic enzymes, may become saturated at higher concentrations. nih.gov While some studies have pointed towards non-linear pharmacokinetics in animal models, it is worth noting that at least one study in rats that used oral administration of 15 and 30 mg/kg did not find evidence of non-linear kinetics. nih.gov The toxicological implications of this non-linear pharmacokinetic behavior in animals are not yet fully understood. nih.gov

Evidence for Non-linear Pharmacokinetics of (+)-Methylone in Rats

Study Finding Implication Reference
Greater than dose-proportional increase in plasma AUC for methylone and MDC with increasing subcutaneous doses. Suggests saturation of elimination pathways, leading to non-linear accumulation in plasma. researchgate.netnih.gov
Brain concentrations of methylone and MDC were greater than dose-proportional with increasing systemic doses. Indicates non-linear accumulation within the central nervous system, which could impact pharmacodynamic effects. nih.gov
One study with oral administration did not observe non-linear kinetics. The route of administration may influence the pharmacokinetic profile. nih.gov

Analytical Methodologies for + Methylone and Its Metabolites

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and identification of (+)-Methylone and its metabolites from various biological and seized materials. These methods are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds like (+)-Methylone. oup.com For the analysis of (+)-Methylone and its metabolites, derivatization is often necessary to improve their chromatographic properties and produce more characteristic mass spectra. oup.comresearchpublish.com Common derivatizing agents include acetic anhydride (B1165640) and N-Methyl-bis(trifluoroacetamide) (MBTFA). researchpublish.comubi.pt

In a typical GC-MS analysis, separation is achieved on a capillary column, such as a HP-5MS, with helium as the carrier gas. oup.comresearchpublish.com The mass spectrometer is usually operated in electron ionization (EI) mode. oup.comresearchpublish.com The underivatized form of methylone produces a prominent base ion at m/z 58. researchgate.net GC-MS has been successfully used to identify methylone in seized materials and biological samples, including blood and urine. oup.comresearchpublish.comresearchgate.net The technique's ability to provide structural information makes it a valuable tool in forensic laboratories. unodc.org

Key parameters for a typical GC-MS analysis of methylone are summarized below:

ParameterValue
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Inlet Temperature 250-260°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI MS, LC-TOF-MS, UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), in its various forms, has become the preferred method for the analysis of (+)-Methylone and its metabolites due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization. scielo.org.comdpi.com Techniques such as LC with tandem mass spectrometry (LC-MS/MS), electrospray ionization (LC-ESI-MS), and time-of-flight mass spectrometry (LC-TOF-MS) are frequently employed. researchpublish.comresearchgate.net

These methods have been successfully applied to quantify methylone and its primary metabolites, including 4-hydroxy-3-methoxy-N-methylcathinone (HMMC), 3,4-dihydroxy-N-methylcathinone (HHMC), and 3,4-methylenedioxycathinone (MDC), in various biological matrices like plasma, oral fluid, and sweat. mdpi.comnih.govnih.gov For instance, a validated LC-MS/MS method was developed for the simultaneous quantification of methylone and its metabolites in human plasma. mdpi.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers even faster analysis times. thermofisher.com

A "dilute-and-shoot" LC-MS/MS method has been developed for the rapid analysis of methylone and other synthetic cathinones in urine, eliminating the need for sample extraction and cleanup. spectroscopyonline.com Solid-phase extraction (SPE) is commonly used for sample preparation in more complex matrices like meconium and hair. researchgate.netchromatographyonline.com

Below is a summary of typical conditions for LC-MS/MS analysis:

ParameterDescription
Chromatography Reversed-phase using columns like Atlantis T3 or Hypersil GOLD. thermofisher.comresearchgate.net
Mobile Phase A gradient of acetonitrile (B52724) and water with additives like formic acid. researchgate.netchromatographyonline.com
Ionization Positive electrospray ionization (ESI+). thermofisher.com
Detection Multiple reaction monitoring (MRM) for quantification. chromatographyonline.com

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in (+)-Methylone, aiding in its identification.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of (+)-Methylone by providing a unique "fingerprint" spectrum based on the molecule's vibrational modes. researchpublish.com Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique used for the analysis of seized materials. researchpublish.comdea.gov The FTIR spectrum of methylone hydrochloride shows characteristic absorption bands, including a strong C=O stretching vibration around 1676 cm⁻¹. mdpi.com

The interpretation of FTIR spectra can be enhanced by computational methods like Density Functional Theory (DFT) calculations, which help in the assignment of vibrational bands. mdpi.comresearchgate.net FTIR is often used as a complementary technique to mass spectrometry for the unequivocal identification of unknown substances. unodc.orgdiva-portal.org

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. researchpublish.com It is a non-destructive method that is particularly useful for analyzing samples in various forms, including through sealed containers. thermofisher.com The FT-Raman spectrum of methylone hydrochloride also exhibits a strong, sharp peak around 1676 cm⁻¹. researchpublish.com

Handheld Raman spectrometers are increasingly used for the rapid, on-site screening of suspected illicit substances, including methylone. thermofisher.com The technique's high chemical specificity allows for the differentiation of closely related compounds. rsc.org

Electrochemical Methods for Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of (+)-Methylone. mdpi.comgoogle.com Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) have been employed for the analysis of synthetic cathinones. acs.orgnih.gov

These methods are based on the electrochemical oxidation or reduction of the analyte at the surface of an electrode. Modified electrodes, such as boron-doped diamond electrodes (BDDE) and graphene screen-printed electrodes (SPE-GP), have been developed to enhance the sensitivity and selectivity of detection. acs.orgrsc.org For example, an electrochemical sensor using a carbon paste electrode modified with silver nanoparticles has been developed for monitoring mephedrone (B570743), a related cathinone (B1664624). mdpi.com

Electrochemical methods can provide distinct profiles for different synthetic cathinones, allowing for their classification. acs.orgnih.gov These techniques show promise for on-site forensic applications due to their portability and speed. google.com

Sample Preparation Techniques for Biological Matrices

The accurate detection and quantification of (+)-methylone and its metabolites in biological samples is critical for both clinical and forensic toxicology. Effective sample preparation is a prerequisite to remove interfering substances and concentrate the analytes of interest. The choice of technique often depends on the biological matrix being analyzed.

For the analysis of (+)-methylone and its metabolites in plasma, a multi-step preparation is often employed. This typically begins with enzymatic hydrolysis to cleave conjugated metabolites, making them accessible for analysis. For instance, β-glucuronidase is used to hydrolyze glucuronide conjugates of methylone's metabolites. researchgate.netnih.gov Following hydrolysis, protein precipitation is a common step to remove larger protein molecules that can interfere with chromatographic analysis. This is often achieved by adding a precipitating agent like perchloric acid or cold acetonitrile. researchgate.netnih.govnih.gov In some methods, antioxidants such as sodium metabisulfite (B1197395) (SMBS) and chelating agents like ethylenediaminetetraacetic acid (EDTA) are added to prevent the oxidation of the analytes during preparation and storage. researchgate.netnih.gov

A typical procedure involves mixing plasma with internal standards (e.g., methylone-d3), followed by the addition of β-glucuronidase and incubation. nih.gov After hydrolysis, a protein precipitant is added, and the sample is centrifuged to separate the precipitated proteins. nih.govnih.gov The resulting supernatant, containing the analytes, can then be further purified or directly analyzed. nih.govnih.gov

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of (+)-methylone and its metabolites from various biological matrices, including plasma, urine, and oral fluid. researchgate.netnih.govmdpi.comnih.govoup.com This technique utilizes a solid sorbent material packed into a cartridge or a well plate to selectively adsorb the analytes from the liquid sample.

Different types of SPE sorbents can be used, with cation-exchange sorbents being particularly effective for cathinone derivatives like methylone. researchgate.netnih.gov For example, mixed-mode cation exchange SPE has been successfully used for extracting methylone and its metabolites from plasma. nih.gov The general procedure involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences with a specific solvent, and finally eluting the analytes of interest with another solvent. mdpi.com

A comparative study of different SPE methods for the extraction of new psychoactive substances, including methylone, from blood, serum, plasma, and urine found that CSDAU SPE cartridges were most efficient for blood, serum, and plasma, while Xcel I cartridges performed best for urine. mdpi.comresearchgate.net Another technique, microextraction by packed sorbent (MEPS), offers a miniaturized and automated alternative to traditional SPE for the analysis of methylone in oral fluids. researchgate.net

Matrix Extraction Technique Key Findings Reference
PlasmaPlasma Hydrolysis, Protein Precipitation, Solid-Phase Extractionβ-glucuronidase hydrolysis followed by perchloric acid precipitation and cation exchange SPE is effective. researchgate.net
Urine, Blood, Oral FluidMicroextraction by Packed Sorbent (MEPS)MEPS coupled with ion mobility spectrometry provides quantitative recoveries (78-91%) for methylone in oral fluid. researchgate.net
Blood, Serum, Plasma, UrineSolid-Phase Extraction (SPE)CSDAU SPE cartridges are most efficient for blood, serum, and plasma, while Xcel I cartridges are best for urine. mdpi.comresearchgate.net
Environmental WaterSolid-Phase Extraction (SPE)Oasis WCX sorbent provided good apparent recoveries (70-100%) for cathinones. nih.gov

Forensic and Toxicological Applications of Analytical Methods

The development of robust analytical methods is crucial for the identification and quantification of (+)-methylone in both seized materials and biological specimens, aiding law enforcement and clinical toxicologists.

Forensic laboratories are frequently tasked with identifying unknown substances seized by law enforcement. A combination of analytical techniques is often employed for the unambiguous identification of (+)-methylone in powders, crystals, and tablets. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a commonly used initial screening technique. nih.govresearchpublish.com For more definitive identification, especially when reference standards are unavailable, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is utilized to determine the elemental composition of the molecule. nih.gov Further structural elucidation can be achieved through fragmentation studies at different voltages in LC-HRMS and, when necessary, by nuclear magnetic resonance (NMR) spectroscopy to distinguish between isomers. nih.govscielo.br Attenuated total reflectance-Fourier transform infrared spectrometry (ATR-FTIR) and Fourier transform Raman (FT-Raman) spectroscopy have also been successfully used to identify methylone in seized capsules. researchpublish.com Enantiomeric ratio analysis using chiral liquid chromatography can provide additional intelligence on manufacturing processes. nih.gov

Technique Application Reference
GC-MSInitial screening and identification. nih.govresearchpublish.com
LC-HRMSElemental composition and structural elucidation. nih.gov
NMRIsomer differentiation. nih.govscielo.br
ATR-FTIR & FT-RamanIdentification in seized materials. researchpublish.com
Chiral LC-MS/MSDetermination of enantiomeric ratios. nih.gov

The detection and quantification of (+)-methylone and its metabolites in biological samples are essential for confirming exposure and for pharmacokinetic studies. Various analytical methods have been developed and validated for different biological matrices.

Urine: Methods for the simultaneous detection of methylone and its metabolites in urine have been established using GC-MS and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). researchgate.netnih.gov These methods often involve acid hydrolysis and liquid-liquid extraction prior to analysis. researchgate.net A high-throughput screening method using solid-phase extraction with tandem mass spectrometry (SPE/MS/MS) has also been developed for the rapid analysis of methylone in urine. spectroscopyeurope.com

Blood and Plasma: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of methylone and its metabolites in plasma. researchgate.netjefferson.edu Validated methods allow for the simultaneous quantification of methylone and its primary metabolite, 4-hydroxy-3-methoxymethcathinone (HMMC). researchgate.netjefferson.edu These methods have been crucial in defining the pharmacokinetics of methylone in humans. jefferson.edu

Oral Fluid: Oral fluid is a valuable, non-invasive alternative to plasma for methylone determination. nih.govnih.govresearchgate.net LC-MS/MS methods have been developed to measure methylone and its metabolites in oral fluid, with concentrations showing a correlation with plasma levels. nih.govnih.govresearchgate.net Microextraction by packed sorbent (MEPS) has also been shown to be an effective sample preparation technique for oral fluid analysis. researchgate.net

Hair: Hair analysis provides a longer window of detection for drug use. Methods using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) have been developed for the targeted screening and quantification of synthetic cathinones, including methylone, in hair. europeanreview.org While methylone has been detected in hair from chronic users, its primary metabolite, HMMC, is not always present. nih.govmdpi.comoup.comrsc.org

Biological Matrix Analytical Method Key Findings Reference
Urine GC-MS, LC-ESI-MSHMMC is the most abundant metabolite in human urine. nih.gov
SPE/MS/MSRapid screening method with a limit of quantitation of 31 ng/mL. spectroscopyeurope.com
Blood/Plasma LC-MS/MSEstablished linear pharmacokinetics of methylone. jefferson.edu
LC-HRMSQuantification of MDPV and its metabolites. nih.gov
Oral Fluid LC-MS/MSOral fluid is a valid alternative to plasma for methylone determination. nih.govnih.govresearchgate.net
Hair UHPLC-HRMSTargeted screening and quantification of synthetic cathinones. europeanreview.org
LC-MS/MSMethylone detected in hair of high-risk populations. oup.com

Preclinical Research on Potential Therapeutic Applications of + Methylone

Neuroplastogenic Effects and Mechanisms

Studies suggest that (+)-Methylone acts as a rapid-acting neuroplastogen, influencing brain pathways and mechanisms associated with learning and adaptation. nih.govtranscendtherapeutics.com Its effects on neuroplasticity may underlie its potential therapeutic actions. frontiersin.orgtranscendtherapeutics.com

Preclinical research has identified (+)-Methylone as a rapid-acting neuroplastogen. nih.govblossomanalysis.com In rodent models, it has been shown to induce changes in gene expression related to neuroplasticity in key brain regions associated with post-traumatic stress disorder (PTSD) and major depressive disorder (MDD), such as the frontal cortex and amygdala. nih.govblossomanalysis.comnih.gov Studies using RNA sequencing revealed that (+)-Methylone significantly upregulates genes involved in neuroplasticity in the frontal cortex. blossomanalysis.comnih.gov

One of the key mechanisms identified is the rapid induction of neurotrophic factors. transcendtherapeutics.com For instance, administration of (+)-Methylone in animal models led to an approximate 60% increase in brain-derived neurotrophic factor (BDNF) in the frontal cortex within 8 hours of dosing. transcendtherapeutics.com BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The rapid engagement of these neuroplastic mechanisms is a hallmark of fast-acting antidepressant compounds. transcendtherapeutics.com

The neuroplastogenic properties of (+)-Methylone extend to its influence on neural plasticity and learning in animal models. nih.gov Research indicates that the compound affects myelin plasticity, a form of activity-dependent neuroplasticity. nih.govfrontiersin.org Specifically, studies have shown that (+)-Methylone rapidly reduces myelin in the amygdala, a brain region integral to emotional learning and fear processing. nih.gov This modulation of myelin-related genes was confirmed through both RNA sequencing and immunohistochemistry. nih.govnih.gov

Furthermore, (+)-Methylone has demonstrated a robust and rapid ability to improve fear extinction in a mouse model of PTSD. nih.govfrontiersin.org This effect, which was not attributable to general changes in locomotor activity, suggests a direct impact on the neural circuits of emotional learning. nih.govfrontiersin.org The compound's ability to promote adaptation and new learning in the context of fear memories underscores its potential as a therapeutic agent. transcendtherapeutics.com

Antidepressant-Relevant Actions in Rodent Models

In various rodent models of depression and anxiety, (+)-Methylone has demonstrated significant antidepressant-like and anxiolytic effects. oup.comnih.gov These actions are characterized by a rapid onset and a durable response, distinguishing it from traditional antidepressants. nih.govfrontiersin.org

(+)-Methylone has shown robust, rapid, and lasting antidepressant-like effects in multiple preclinical models. nih.govresearchgate.net In the Forced Swim Test (FST), a widely used screening tool for antidepressants, a single administration of (+)-Methylone produced a nearly 95% reduction in immobility time in rats. nih.govfrontiersin.org This effect was observed as early as 30 minutes post-administration and persisted for at least 72 hours. nih.govresearchgate.net The magnitude of this effect was notably greater than that observed with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. nih.govfrontiersin.org

Beyond the FST, (+)-Methylone has demonstrated efficacy in various stress-induced models of depression. nih.govfrontiersin.org Studies have shown it produces significant antidepressant-relevant effects in the learned helplessness model, where it mitigates the helpless phenotype and associated depressive-like behaviors. oup.comnih.govresearchgate.net It has also been effective in reversing depressive-like behaviors, such as social avoidance and anhedonia (measured by the sucrose (B13894) preference test), induced by psychosocial stress models like social defeat. nih.govfrontiersin.orgoup.comnih.gov

In addition to its antidepressant-like properties, (+)-Methylone exhibits anxiolytic effects in preclinical studies. nih.govresearchgate.net In the Open Field Test (OFT), an animal model used to assess anxiety-like behavior, (+)-Methylone administration led to an increased amount of time spent in the center of the open field. nih.govresearchgate.net This behavioral change is interpreted as a reduction in anxiety, as anxious animals tend to stay near the walls (thigmotaxis). These anxiolytic effects were observed on a similar rapid timescale as its antidepressant-like actions. nih.gov

Prosocial and Empathy-Like Effects in Preclinical Studies

Emerging preclinical evidence suggests that (+)-Methylone may enhance prosocial behaviors. oup.comnih.gov In mouse models, the compound was found to increase social preference and various specific social behaviors, including social contact, sniffing, allogrooming, and following. oup.comnih.govresearchgate.net

Moreover, studies have explored its effects on more complex social behaviors. The findings indicate that (+)-Methylone appears to elevate empathy-like and helping-like phenotypes in rodents. oup.comnih.govresearchgate.net These novel findings suggest that beyond its potential for treating depression and anxiety, (+)-Methylone could have applications for disorders characterized by social deficits. oup.comnih.gov While human studies have noted enhanced feelings of empathy, the preclinical results provide a behavioral basis for these effects. frontiersin.org

Enhancement of Social Preference and Social Behaviors in Animal Models

Preclinical investigations using animal models have explored the effects of methylone on social behaviors. nih.govoup.comresearchgate.netnih.gov In studies with C57BL/6J male mice, methylone was found to enhance social preference. nih.govoup.com Furthermore, the administration of methylone led to an increase in a variety of specific social behaviors. nih.govoup.comresearchgate.netnih.gov These included increases in social contact, sniffing, allogrooming (grooming of another individual), and following. nih.govoup.comresearchgate.netnih.gov These findings from animal models suggest that methylone may have the potential to elevate the inclination towards social interaction and empathy-like phenotypes. nih.govoup.com Research in mouse models of stress also indicates that methylone can produce antidepressant-relevant effects on psychosocial stress-induced social avoidance. nih.govoup.com

Table 1: Effects of Methylone on Social Behaviors in Animal Models This table is interactive. You can sort and filter the data.

Behavior Studied Animal Model Observed Effect Finding
Social Preference C57BL/6J Mice Enhancement Methylone increased the preference for social novelty. nih.govoup.com
Social Contact C57BL/6J Mice Increase An overall increase in physical social contact was observed. nih.govoup.com
Sniffing C57BL/6J Mice Increase Increased instances of sniffing the other animal. nih.govoup.com
Allogrooming C57BL/6J Mice Increase More time was spent grooming the partner animal. nih.govoup.com
Following C57BL/6J Mice Increase Increased instances of following the partner animal. nih.govoup.com
Empathy-like Phenotypes C57BL/6J Mice Elevation Methylone appeared to elevate empathy-like responses. nih.govoup.com
Helping-like Behavior C57BL/6J Mice Increase An increase in helping-like behavior was noted. nih.govoup.com

Comparison with MDMA in Preclinical Therapeutic Contexts

Methylone, as the beta-ketone analog of 3,4-methylenedioxymethamphetamine (MDMA), shares structural similarities, yet preclinical research reveals significant differences in their pharmacological and mechanistic profiles that could have therapeutic implications. transcendtherapeutics.comtranscendtherapeutics.com

While both methylone and MDMA act as monoamine reuptake inhibitors and releasers, their potencies and receptor binding profiles are distinct. transcendtherapeutics.comtranscendtherapeutics.com In vitro studies using rat brain synaptosomes show that methylone has a less pronounced effect on serotonin and dopamine (B1211576) transporters compared to MDMA. transcendtherapeutics.com Specifically, one study noted that methylone was a 3- to 4-fold less potent inhibitor of serotonin uptake than MDMA. nih.gov Another study found that while methylone and MDMA had comparable effects on norepinephrine (B1679862) (NE) and dopamine (DA) uptake inhibition, methylone had a greater effect on serotonin (5-HT) reuptake inhibition. frontiersin.org That same study showed methylone treatment resulted in the release of less DA compared to MDMA, with similar amounts of 5-HT and NE released. frontiersin.org

Table 2: Comparative Receptor and Transporter Activity of Methylone and MDMA in Preclinical Assays This table is interactive. You can sort and filter the data.

Target Methylone Activity MDMA Activity Key Difference
SERT (Serotonin Transporter) Reuptake inhibitor and releaser. transcendtherapeutics.com Some studies show lower potency for uptake inhibition than MDMA, nih.gov while others show greater effect. frontiersin.org Reuptake inhibitor and releaser. transcendtherapeutics.com Relative potencies differ between studies. transcendtherapeutics.comnih.govfrontiersin.org
DAT (Dopamine Transporter) Reuptake inhibitor and releaser. transcendtherapeutics.com Releases less dopamine than MDMA. frontiersin.org Reuptake inhibitor and releaser. transcendtherapeutics.com Methylone is a weaker dopamine releaser. frontiersin.org
NET (Norepinephrine Transporter) Reuptake inhibitor and releaser. transcendtherapeutics.com Reuptake inhibitor and releaser. transcendtherapeutics.com Effects on uptake inhibition and release are comparable. transcendtherapeutics.comfrontiersin.org
GPCR Screen (168 receptors) No significant agonist or antagonist activity. transcendtherapeutics.comfrontiersin.orgnih.gov Showed activity at 7 different GPCRs. transcendtherapeutics.com Methylone shows significantly fewer off-target effects. transcendtherapeutics.comfrontiersin.orgnih.gov
5-HT2A Receptor No significant activity. transcendtherapeutics.comnih.govresearchgate.net Shows activity/binding. transcendtherapeutics.comtranscendtherapeutics.comnih.govresearchgate.net MDMA has off-target activity at this receptor; methylone does not. transcendtherapeutics.comnih.gov
5-HT2B Receptor No significant activity. transcendtherapeutics.com Reported to be an agonist. transcendtherapeutics.comtranscendtherapeutics.com MDMA has off-target activity at this receptor; methylone does not. transcendtherapeutics.com
5-HT2C Receptor No significant activity. transcendtherapeutics.comnih.govresearchgate.net Shows antagonist activity. transcendtherapeutics.comtranscendtherapeutics.comnih.govresearchgate.net MDMA has off-target activity at this receptor; methylone does not. transcendtherapeutics.comnih.gov

A notable divergence between methylone and MDMA in preclinical models is their interaction with Selective Serotonin Reuptake Inhibitors (SSRIs). transcendtherapeutics.com Preclinical studies have reported that co-administration of SSRIs can reduce the efficacy of MDMA. nih.gov In contrast, the antidepressant-like activity of methylone in preclinical behavioral tests, such as the Forced Swim Test (FST) in rats, was not diminished by pretreatment with the SSRI fluoxetine. nih.govnih.govresearchgate.net This finding suggests a lack of interference between methylone and SSRIs in these models. transcendtherapeutics.comanncaserep.com This distinction is significant because it points to the possibility that methylone could be administered concurrently with SSRIs, which would be a potential advantage over MDMA in a therapeutic setting. nih.govfrontiersin.orgresearchgate.nettranscendtherapeutics.com

Societal and Epidemiological Research on + Methylone Academic Perspective

Trends in Detection and Prevalence through Forensic and Monitoring Data

National and International Seizure Reports

Methylone, a synthetic cathinone (B1664624), emerged on the global drug market in the mid-2000s, with the United Nations Office on Drugs and Crime (UNODC) reporting its presence in Europe since 2005. lagunatreatment.com Its appearance in the United States illicit drug market was noted a few years later, around 2009. lagunatreatment.comusdoj.gov

In the United States, forensic laboratories first identified methylone in 2009, with initial reports being relatively low. usdoj.gov However, this changed dramatically in the subsequent years. Data from the National Forensic Laboratory Information System (NFLIS), a database of drug evidence analyzed by federal, state, and local forensic laboratories, illustrates a significant surge in methylone detections. In 2009, there were only 4 reports from 3 states. federalregister.gov This number grew to 71 reports from 18 states in 2010, and then skyrocketed to 1,712 reports from 41 states in 2011. federalregister.gov The upward trend continued into 2012, with 2,940 reports from 40 states. federalregister.gov Similarly, the System to Retrieve Information from Drug Evidence (STRIDE)/STARLiMS, which compiles data from Drug Enforcement Administration (DEA) laboratories, recorded a parallel increase in methylone reports, from five in 2009 to a peak of 10,944 in 2013. usdoj.gov

Following the temporary and then permanent scheduling of methylone as a Schedule I controlled substance in the U.S. in 2011 and 2013, respectively, there was a notable decline in seizures. usdoj.govnih.govdea.gov In 2014, methylone reports dropped to 4,230 and continued to decrease sharply in the following years: 369 in 2015, 186 in 2016, 74 in 2017, and an estimated 38 in 2018. usdoj.gov Despite this decline, methylone remained one of the most frequently seized synthetic cathinones in the U.S. as of 2016. nih.gov

Internationally, law enforcement in several countries, including the Netherlands, the United Kingdom, Japan, and Sweden, have also encountered methylone. usdoj.gov In Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) began monitoring methylone in 2005. frontiersin.org Reports from various European nations indicated seizures of methylone, often in powder and tablet form. drugsandalcohol.ieofdt.fr For instance, in 2009, the Netherlands reported a significant seizure of 276,000 tablets and approximately 50 kg of powder. drugsandalcohol.ieeuropa.eu The United Kingdom also saw a rising trend in cathinone seizures, including methylone, during this period. drugsandalcohol.ieeuropa.eu

U.S. Methylone Seizure Reports (NFLIS and STRIDE/STARLiMS)
YearNFLIS ReportsSTRIDE/STARLiMS Reports
200945
201071-
20111,7121,770
20122,9404,312
2013-10,944
2014-4,230
2015-369
2016-186
2017-74
2018-38 (estimated)

Trends in Illicit Market Presence

The rise of methylone in the illicit market was closely tied to its perception as a "legal" alternative to controlled substances like MDMA, methamphetamine, and cocaine. usdoj.gov It was often deceptively marketed as "research chemicals," "plant food," or "bath salts" and sold in various retail outlets and online. usdoj.govgovinfo.govnih.gov This mislabeling contributed to its accessibility, particularly among young adults and adolescents. lagunatreatment.com

Initially, methylone was often found in products sold at smoke shops, head shops, convenience stores, and gas stations, as well as on the internet. usdoj.gov The substance was also frequently identified in seizures of what was suspected to be MDMA, often marketed under the name "Molly". usdoj.gov This highlights a significant trend of methylone being used as an adulterant or substitute for MDMA. nih.gov The majority of synthetic cathinones are produced in China and other South East Asian countries. researchgate.net

The scheduling of methylone in the United States and other countries significantly impacted its presence in the illicit market. The sharp decline in seizure reports after 2013 suggests that the legal controls were effective in reducing its availability through overt channels. usdoj.gov However, the emergence of other synthetic cathinones, such as 4-MEC, pentylone, and α-PVP, around the time of methylone's scheduling indicates a responsive and adaptive illicit market that introduces new, uncontrolled substances to circumvent regulations. dea.gov

Wastewater-Based Epidemiology for Monitoring Consumption Patterns

Utility in Assessing Geographic and Temporal Trends

Wastewater-based epidemiology (WBE) has emerged as a valuable and objective tool for monitoring drug consumption trends within communities. acs.orgmdpi.comoas.org This approach involves analyzing raw wastewater for the presence of drugs and their metabolites to estimate population-level use. acs.org WBE offers a complementary data source to traditional methods like surveys and seizure data, providing near real-time insights into geographic and temporal consumption patterns. mdpi.com

In Auckland, New Zealand, a wastewater analysis study found methylone on only three occasions, exclusively on weekends, which is consistent with its use as a recreational substance at parties. scoop.co.nz A study in a UK city between 2014 and 2018 showed that mephedrone (B570743), another synthetic cathinone, was only detected in the first two years of the study, suggesting that legislative changes can impact consumption. nih.gov While this study did not focus on methylone, it demonstrates the utility of WBE in evaluating the impact of drug policy. nih.gov

These studies highlight the ability of WBE to track the rise and fall of specific new psychoactive substances (NPS) like methylone in different geographical locations and over time. The data can reveal patterns of use, such as increased consumption on weekends, and help to assess the effectiveness of regulatory interventions. scoop.co.nz

Legal Classifications and Research Implications

Impact of Controlled Substance Status on Scientific Research Access

Prior to its scheduling, methylone was used as a research chemical. federalregister.govfederalregister.gov However, its emergence as a drug of abuse led to its classification as a controlled substance in many countries. In the United States, the DEA exercised its emergency scheduling authority to place methylone into Schedule I of the Controlled Substances Act in October 2011, a temporary measure that was made permanent in April 2013. dea.govvitallaw.com This classification is for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. dea.govgovinfo.gov Many states had also enacted legislation to control methylone even before the federal ban. federalregister.gov

The placement of methylone into Schedule I has significant implications for scientific research. This stringent level of control imposes substantial regulatory hurdles for researchers, including the need for special licensing, secure storage, and detailed record-keeping. These requirements can make it difficult and costly for scientists to obtain and study the substance, potentially hindering research into its pharmacology, toxicology, and potential therapeutic applications. nih.gov While originally synthesized for potential use as an antidepressant or anti-Parkinson's agent, the lack of approved medical use and its controlled status limit further clinical investigation. federalregister.govgovinfo.govfrontiersin.org

Exemptions for chemical substances intended for laboratory, industrial, educational, or special research purposes exist under federal law, but the process to gain such exemptions can be complex. texas.gov The controlled status of methylone, therefore, creates a barrier to the very research that could provide a more comprehensive understanding of its effects and risks. nih.gov

International and National Regulatory Frameworks for Research on (+)-Methylone

The scientific and medical research of psychoactive substances such as (+)-methylone is governed by a complex web of international treaties and national laws. These regulatory frameworks are designed to prevent diversion and abuse while allowing for legitimate scientific inquiry. For researchers, navigating these regulations is a critical prerequisite to conducting any study involving this compound.

International Regulatory Framework

The primary international treaty governing the control of psychotropic substances is the 1971 Convention on Psychotropic Substances, administered by the United Nations. Methylone is listed in Schedule II of this convention. wikipedia.orgfederalregister.gov Substances in Schedule II are recognized as having a high potential for abuse and constituting a substantial public health and social problem, but may have some, though not necessarily established, therapeutic use. federalregister.goveuropa.eu

The provisions for substances in Schedule II are stringent. The Convention requires that parties limit their use "exclusively to medical and scientific purposes". europa.eu Key requirements for research under the 1971 Convention include:

Licensing: All manufacture, trade, and distribution must be under a license or other similar control measure issued by the competent national authority. incb.org

Record-Keeping: Parties must maintain a system of records for manufactured, exported, and imported quantities of Schedule II substances.

Import/Export Authorization: The import and export of Schedule II substances require a specific authorization system between the competent authorities of the respective countries. un.org

While the Convention sets the international standard, the specific implementation and the detailed requirements for researchers are established at the national level by each signatory country. europa.eu

National Regulatory Frameworks

The legal status and the regulatory requirements for conducting research with (+)-methylone vary significantly between nations, reflecting the international framework but with country-specific controls and procedures.

United States

In the United States, methylone is classified as a Schedule I substance under the Controlled Substances Act (CSA). nih.gov This classification is for substances that have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. nih.gov

Application: Researchers must submit a detailed application to the Drug Enforcement Administration (DEA). This includes providing qualifications, the research protocol, and details of the institution where the research will occur. nih.gov

Institutional and State Approval: Before the DEA will grant a registration, researchers must typically obtain approval from their institution and the relevant state authorities. service.gov.uk

Security Requirements: Researchers must adhere to strict security protocols for the storage and handling of the substance to prevent diversion. This includes storing the substance in an approved safe, maintaining detailed logs, and controlling access. nih.gov

The DEA has made efforts to streamline this process by moving applications to a dedicated web portal. nih.gov It is noteworthy that there is at least one ongoing clinical trial in the U.S. investigating methylone's potential therapeutic use for Post-Traumatic Stress Disorder (PTSD), indicating that research is permissible within this strict regulatory environment. nih.gov

United Kingdom

In the United Kingdom, methylone is classified as a Class B drug under the Misuse of Drugs Act 1971 and is listed in Schedule 1 of the Misuse of Drugs Regulations 2001. wikipedia.org This scheduling means it is unlawful to possess, supply, produce, import, or export the drug without a license from the Home Office. statesassembly.je

To conduct research with a Class B/Schedule 1 substance like (+)-methylone, researchers and their institutions must:

Obtain a Domestic Licence: An application must be made to the Home Office Drugs and Firearms Licensing Unit (DFLU) via an online portal. service.gov.ukgovwire.co.uk

Provide Detailed Information: The application requires details of the research protocol, the personnel involved, and the security measures in place for storage and handling. service.gov.uk

Undergo Background Checks: All individuals named on the license application must undergo a Disclosure and Barring Service (DBS) check. govwire.co.ukwww.gov.uk

Compliance Visits: The Home Office may conduct compliance visits, especially for first-time licensees or new sites, to ensure all regulatory standards are met. These visits can impact the timeline for obtaining a license, which can take several months. govwire.co.ukcqc.org.uk

European Union

The regulatory landscape in the European Union is harmonized to an extent by the European Medicines Agency (EMA) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), but the control of psychotropic substances remains largely a national competency. precisionformedicine.comehma.org There is no single EU-wide schedule for all drugs in the same way as in the US. Instead, the EU has a system to respond to new psychoactive substances, which can lead to control measures being implemented across member states. europa.eu

Methylone is controlled in many EU member states, often as a result of national legislation or in response to EU-level risk assessments of cathinone derivatives. iiab.me For researchers in the EU, the process to legally work with (+)-methylone involves:

National Competent Authorities: Researchers must apply to the specific national authority responsible for controlled substances in their country. The requirements and scheduling status can differ between member states. precisionformedicine.com

Clinical Trials Regulation: For clinical trials, the EU Clinical Trials Regulation (EU-CTR) aims to harmonize the submission, assessment, and supervision processes through a single online platform, the Clinical Trials Information System (CTIS). europa.eu However, protocols involving controlled substances still require approval at the individual country level, addressing national storage, handling, and oversight rules. precisionformedicine.com

Canada

In Canada, methylone is considered an analogue of amphetamine and is listed as a Schedule I substance under the Controlled Drugs and Substances Act (CDSA). wikipedia.orggazette.gc.ca This is the most restrictive schedule.

Researchers in Canada who intend to work with (+)-methylone must:

Obtain a Scientific Exemption: A Section 56 Exemption under the CDSA is required to possess and use a controlled substance for scientific purposes, including research. ubc.cauvic.ca

Apply to Health Canada: The application for this exemption is submitted to Health Canada's Office of Controlled Substances. ubc.ca The application must include a copy of the approved research protocol and, for animal studies, proof of approval from a local animal care committee. ubc.cauvic.ca

Detailed Record-Keeping: Researchers must maintain meticulous records of the acquisition, use, and disposal of the substance. uvic.ca The processing time for an exemption application can be several weeks. ubc.ca

Australia

In Australia, the regulation of medicines and poisons is a cooperative effort between the federal Therapeutic Goods Administration (TGA) and state and territory governments. Methylone is classified as a Schedule 9 Prohibited Substance in the national Poisons Standard. tga.gov.au This is the most restrictive classification, reserved for substances that are considered to present a high risk of abuse and harm.

Conducting research with a Schedule 9 substance is highly regulated and involves a multi-layered approval process:

State/Territory Health Department Permit: The primary approval for research use comes from the health department of the state or territory where the research will be conducted. In Victoria, for instance, a registered medical practitioner must apply for a Schedule 9 permit for each individual participant in a clinical trial. health.vic.gov.au In New South Wales, an authority is required under the Poisons and Therapeutic Goods Act 1966. nsw.gov.au

Ethics Committee Approval: All clinical trials require approval from a Human Research Ethics Committee (HREC). health.vic.gov.autga.gov.au

TGA Notification or Approval: For clinical trials involving 'unapproved' therapeutic goods, sponsors must use either the Clinical Trial Notification (CTN) or Clinical Trial Approval (CTA) scheme administered by the TGA. tga.gov.au

Strict Application Requirements: Applications typically require detailed information on the substance, the clinical trial protocol, HREC approval, site-specific assessments, and details of the investigators. health.vic.gov.aunsw.gov.au

The following tables provide a summary of the regulatory frameworks and the process for obtaining research authorization in these key jurisdictions.

Interactive Data Tables

Table 1: Summary of National Regulatory Status for (+)-Methylone

Country/RegionRegulatory BodyLegal ClassificationKey Implications for Research
United Nations UNODC / INCBSchedule II (1971 Convention)Use limited to medical and scientific purposes; requires national licensing and import/export controls. incb.org
United States DEA / FDASchedule I (Controlled Substances Act)No accepted medical use; research possible but requires specific DEA registration and adherence to strict security protocols. nih.govservice.gov.uk
United Kingdom Home OfficeClass B (Misuse of Drugs Act 1971)Research requires a domestic license from the Home Office, including background checks for all personnel. statesassembly.jewww.gov.uk
European Union EMA / National AgenciesVaries by Member StateNo single EU-wide schedule; control is at the national level. Research is governed by individual member state laws and the EU-CTR for clinical trials. europa.euprecisionformedicine.com
Canada Health CanadaSchedule I (Controlled Drugs and Substances Act)Highly restrictive; research requires a Section 56 Exemption from Health Canada. gazette.gc.caubc.ca
Australia TGA / State Health Depts.Schedule 9 (Poisons Standard)Prohibited substance; research is highly restricted and requires state/territory permits and HREC approval for each project/participant. tga.gov.auhealth.vic.gov.au

Table 2: General Process for Obtaining Research Authorization for (+)-Methylone

JurisdictionStep 1: Initial ApprovalStep 2: National ApplicationStep 3: Security & Record-Keeping
United States Obtain institutional and state approval for the research protocol.Submit an online application for a Schedule I researcher registration to the DEA. nih.govImplement DEA-mandated security measures for storage and maintain detailed usage logs. nih.gov
United Kingdom Develop a research protocol and ensure all personnel can pass a DBS check. www.gov.ukRegister on the Home Office portal and apply for a domestic controlled drug license. service.gov.ukAdhere to Home Office security guidance for storage, transport, and record-keeping.
European Union Gain approval from a national ethics committee for the research protocol.Apply to the specific national competent authority for a research license or authorization. For multi-country trials, use the CTIS portal. precisionformedicine.comeuropa.euComply with all national regulations regarding the secure handling and documentation of controlled substances.
Canada Obtain approval from a local Animal Care Committee (for animal studies) or a Research Ethics Board. ubc.caApply to Health Canada for a Section 56 Exemption to Use a Controlled Substance for Scientific Purposes. ubc.cauvic.caFollow Health Canada's directives on physical security and maintain detailed acquisition and use records. uvic.ca
Australia Secure approval from a Human Research Ethics Committee (HREC) for the clinical trial protocol. health.vic.gov.auApply to the relevant State/Territory Health Department for a Schedule 9 research permit. health.vic.gov.aunsw.gov.auComply with TGA guidelines and state/territory laws for storage, handling, and documentation. tga.gov.au

Q & A

Q. What are the standard analytical techniques for characterizing (+)-Methylone’s purity and structural integrity in synthetic chemistry research?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, gas chromatography–mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for quantification. Ensure integration of raw spectral data in supplementary materials, with peak assignments cross-referenced against established databases . For novel derivatives, X-ray crystallography may validate stereochemistry. Always include experimental parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers ethically source (+)-Methylone for pharmacological studies while adhering to regulatory frameworks?

  • Methodological Answer : Obtain (+)-Methylone through controlled laboratory synthesis rather than commercial suppliers to avoid legal and purity issues. Document synthesis protocols rigorously, including precursor sources and purification steps. Institutional review board (IRB) approval is mandatory for in vivo studies, with strict adherence to the ARRIVE guidelines for experimental design and animal welfare .

Q. What are the foundational pharmacological assays used to evaluate (+)-Methylone’s receptor affinity and metabolic stability?

  • Methodological Answer : Radioligand binding assays (e.g., for serotonin/dopamine transporters) and cytochrome P450 inhibition studies are standard. Use dose-response curves to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., MDMA) and validate results across multiple cell lines or ex vivo models. Statistical analysis must account for batch variability using ANOVA or mixed-effects models .

Advanced Research Questions

Q. How can contradictions in reported neurotoxic effects of (+)-Methylone be resolved through systematic review and meta-analysis?

  • Methodological Answer : Conduct a PRISMA-compliant systematic review to aggregate preclinical data. Define inclusion criteria (e.g., in vivo studies, dose ranges) and assess bias using tools like SYRCLE’s RoB. For meta-analysis, standardize outcome measures (e.g., dopamine depletion levels) and apply random-effects models to account for heterogeneity. Sensitivity analyses should explore covariates such as species, administration routes, and co-exposures .

Q. What experimental design strategies optimize the detection of (+)-Methylone’s trace metabolites in forensic toxicology studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for untargeted metabolomics. Use isotopic labeling to distinguish metabolites from background noise. Validate findings with synthetic reference standards and include collision-induced dissociation (CID) spectra in supplementary data. Statistical workflows should incorporate false discovery rate (FDR) correction .

Q. How can researchers design a robust structure-activity relationship (SAR) study for (+)-Methylone derivatives to elucidate critical pharmacophores?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogenation, alkyl chain elongation). Test analogs in parallel using standardized assays (e.g., monoamine uptake inhibition). Apply multivariate regression or machine learning (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Include 3D-QSAR modeling if crystallographic data are available .

Methodological Guidance Tables

Q. Table 1: Key Parameters for Reporting (+)-Methylone Synthesis

ParameterDescriptionReference
Purity AssessmentHPLC (≥98% purity, C18 column, 254 nm)
Spectral Validation¹H NMR (DMSO-d6, 400 MHz): δ 2.3 (s, 3H, CH3), 3.8 (q, 2H, CH2)
Yield OptimizationRecrystallization in ethanol/water (3:1), 60°C, 12 h cooling

Q. Table 2: Statistical Models for Meta-Analysis of Pharmacological Data

Model TypeUse CaseSoftware/Tool
Random-EffectsHeterogeneous study designsRevMan, R (metafor)
Dose-Response Meta-AnalysisLinear/non-linear trends across dosesSTATA, OpenMeta
Subgroup AnalysisSpecies-specific effects (rats vs. mice)Comprehensive Meta-Analysis

Critical Considerations

  • Data Reproducibility : Provide raw datasets and instrument calibration logs in supplementary materials .
  • Ethical Compliance : Document IRB/IACUC approvals and material transfer agreements (MTAs) for shared reagents .
  • Advanced Analytics : Use cheminformatics tools (e.g., Schrödinger Suite) for SAR studies, ensuring transparency in force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.